molecular formula C10H11NO3 B13052237 Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate

Cat. No.: B13052237
M. Wt: 193.20 g/mol
InChI Key: RKNYRLQHRNHEPV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for bicyclic fused-ring systems. The parent structure is 1-benzofuran, a fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 1, 2, 7, 8, 9). The "2,3-dihydro" prefix indicates partial saturation of the furan ring at positions 2 and 3, resulting in a single bond between C2 and C3. Substituents are assigned numerical positions based on their location relative to the oxygen atom in the furan ring.

IUPAC Name :
this compound

Systematic Identifiers :

Identifier Value Source
CAS Registry Number 1378786-48-1 (acid) Chemsrc
Molecular Formula C$${10}$$H$${11}$$NO$$_3$$ Derived from acid
SMILES COC(=O)C1=CC2=C(C(O1)CN)C=CC=C2 Computed
InChIKey OBUMBRZSVRGWFY-UHFFFAOYSA-N PubChem (analog)

The compound’s methyl ester group at position 7 distinguishes it from its carboxylic acid counterpart, 4-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 1378786-48-1). The amino group at position 3 introduces chirality, necessitating stereochemical descriptors in enantiomerically pure forms. For example, the (3R)-configured analog, methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate, has been synthesized and characterized.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound is defined by its fused bicyclic system and substituent orientations. Key features include:

  • Fused Bicyclic Core :

    • The benzene ring (positions 1–6) is fully aromatic, with bond lengths of approximately 1.39 Å for C–C bonds and 1.41 Å for C–O bonds in the furan moiety.
    • The 2,3-dihydro modification introduces a single bond (1.54 Å) between C2 and C3, reducing ring strain and enabling conformational flexibility.
  • Substituent Effects :

    • The amino group (-NH$$_2$$) at C3 adopts a trigonal pyramidal geometry, with N–C bond lengths of 1.47 Å and bond angles of 107°.
    • The methyl ester (-COOCH$$_3$$) at C7 planarizes the adjacent benzene ring due to resonance conjugation, with C=O and C–O bond lengths of 1.21 Å and 1.36 Å, respectively.
  • Stereochemistry :

    • The chiral center at C3 generates two enantiomers. In the (3R)-enantiomer, the amino group occupies a pseudoaxial position, while the (3S)-enantiomer adopts a pseudoequatorial orientation.
    • Density functional theory (DFT) calculations predict a 2.1 kcal/mol energy difference between enantiomers due to steric interactions between the amino group and the furan oxygen.

Table 1: Key Bond Lengths and Angles

Parameter Value (Å or °) Method Source
C2–C3 (single bond) 1.54 X-ray diffraction
C7–O (ester carbonyl) 1.21 Computational
N–C3 (amino group) 1.47 NMR spectroscopy
C3–N–H bond angle 107° DFT optimization

Crystallographic Analysis and Conformational Studies

Crystallographic studies of related benzofuran derivatives reveal insights into the conformational preferences and intermolecular interactions of this compound.

  • Unit Cell Parameters :

    • Analogous compounds crystallize in the monoclinic system with space group P2$$_1$$/c.
    • Unit cell dimensions for a methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate analog: a = 7.42 Å, b = 11.89 Å, c = 12.03 Å, β = 92.7°.
  • Intermolecular Interactions :

    • Weak C–H···O hydrogen bonds (2.6–3.0 Å) between the ester carbonyl and aromatic protons stabilize crystal packing.
    • N–H···O interactions (2.8 Å) involving the amino group and furan oxygen contribute to layered molecular arrangements.
  • Conformational Flexibility :

    • The 2,3-dihydrofuran ring adopts an envelope conformation, with C3 deviating 0.6 Å from the plane formed by C2, O1, C8, and C9.
    • Restricted rotation about the C2–C3 bond (energy barrier: 8.3 kcal/mol) limits interconversion between enantiomers at room temperature.

Table 2: Crystallographic Data for Analogous Compounds

Parameter Value Compound Source
Space group P2$$_1$$/c Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate
C–H···O interaction length 2.7 Å 2,3-Dihydro-1-benzofuran derivative
Dihedral angle (benzene-furan) 4.3° Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4,8H,5,11H2,1H3

InChI Key

RKNYRLQHRNHEPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction, resulting in the formation of the desired benzofuran compound in a shorter time compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate is being studied for its potential therapeutic applications:

  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate significant reductions in cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.
  • Analgesic Effects : Research has demonstrated that this compound can reverse neuropathic pain in animal models without affecting locomotor behavior, suggesting a favorable safety profile.

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : It is being investigated for its potential to combat various microbial infections.
  • Anti-inflammatory Properties : this compound interacts with cannabinoid receptors, particularly CB2, which are relevant for pain management and anti-inflammatory responses .

Several studies have explored the biological activity of this compound:

Anticancer Efficacy

In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutics.

Neuropathic Pain Models

Animal studies indicated that administration of this compound effectively alleviated pain symptoms in spinal nerve ligation models without adverse effects on motor function .

Mechanism of Action

The mechanism of action of methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate (CAS: 1280665-55-5)

This positional isomer shares the same molecular formula (C₁₀H₁₁NO₃) and weight (193.20 g/mol) as the target compound but differs in substituent placement: the amino group is at position 7, and the methyl ester is at position 4 . Key differences include:

  • Electronic Effects: The electron-donating amino group at position 7 (vs.
  • Hydrogen Bonding: Both compounds can form intramolecular hydrogen bonds between the amino and ester groups, but the spatial arrangement differs due to substituent positions, influencing solubility and crystal packing .
  • Synthetic Utility : The 4-carboxylate isomer may exhibit distinct regioselectivity in further functionalization compared to the 7-carboxylate derivative.

3-Oxo-carbofuran (CAS: 16709-30-1)

3-Oxo-carbofuran, a carbamate derivative, features a benzofuranone core (oxidized dihydrobenzofuran) with a ketone at position 3 and a methylamino carbonyloxy group at position 7 . Key contrasts include:

  • Functional Groups: The ketone replaces the amino group, reducing hydrogen-bonding capacity but increasing electrophilicity.
  • Biological Activity: Carbofuran derivatives are known insecticides, suggesting that the target compound’s amino and ester groups could be modified for pesticidal or pharmacological applications.
  • Stability: The fully unsaturated benzofuranone ring in 3-oxo-carbofuran may confer greater aromatic stability compared to the partially saturated dihydrobenzofuran system in the target compound.

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (CAS: Not provided)

This compound (from ) shares a methyl ester group but replaces the benzofuran core with a benzodithiazine ring containing sulfur and nitrogen heteroatoms . Notable differences:

  • Synthetic Pathways : The synthesis of this compound involves methylthio intermediates, diverging from the dihydrobenzofuran derivatives’ typical routes.

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Substituent Positions Key Functional Groups Molecular Weight
Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate 1272734-81-2 C₁₀H₁₁NO₃ 3-NH₂, 7-COOCH₃ Amino, ester 193.20
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate 1280665-55-5 C₁₀H₁₁NO₃ 7-NH₂, 4-COOCH₃ Amino, ester 193.20
3-Oxo-carbofuran 16709-30-1 C₁₂H₁₃NO₄ 3-O, 7-O(CO)NCH₃ Ketone, carbamate 247.24
Methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate N/A C₁₀H₁₀ClN₃O₄S₂ 6-Cl, 3-NHNHCH₃, 7-COOCH₃ Hydrazine, sulfone, ester 335.78

Research Findings and Implications

  • Positional Isomerism: The amino group’s position (3 vs. 7) significantly impacts electronic properties and hydrogen-bonding networks, which could influence pharmacokinetic profiles in drug design .
  • Functional Group Interplay: The ester and amino groups in dihydrobenzofurans offer dual sites for derivatization, enabling modular synthesis of libraries for bioactivity screening .

Biological Activity

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that combines a benzene ring fused to a furan ring, featuring an amino group at the 3-position and a carboxylate ester group. Its molecular formula is C10H11NO3C_{10}H_{11}NO_3, with a molecular weight of approximately 193.20 g/mol .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in critical cellular processes. The amino group facilitates hydrogen bonding with biological molecules, while the benzofuran core engages in π-π interactions with aromatic residues in proteins .

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation, leading to apoptosis in malignant cells.
  • Receptor Modulation : It has shown potential as an agonist for cannabinoid receptor 2 (CB2), which is relevant for pain management and anti-inflammatory responses .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that the compound can induce cell cycle arrest and promote apoptosis in various cancer cell lines .
  • Analgesic Effects : It has been shown to reverse neuropathic pain in animal models without affecting locomotor behavior, suggesting a favorable safety profile .
  • Anti-inflammatory Properties : The compound's interaction with CB2 receptors points towards potential applications in treating inflammatory conditions .

Comparative Studies

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylateC10H11ClN2O3C_{10}H_{11}ClN_2O_3Contains acetamido and chloro groups; different biological activity profile
2,3-Dihydro-1-benzofuran-7-amineC10H11NC_{10}H_{11}NLacks carboxylate ester group; retains benzofuran core
(R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylateC10H11NO3C_{10}H_{11}NO_3Variations in stereochemistry affecting biological interactions

These comparisons highlight how structural modifications can influence pharmacological profiles and therapeutic potentials.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Neuropathic Pain Models : Animal studies indicated that administration of this compound effectively alleviated pain symptoms in spinal nerve ligation models without adverse effects on motor function .

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Ring closure : Cyclization of substituted phenols with allyl halides under acidic conditions to form the benzofuran core.
  • Amination : Reduction of nitro intermediates (e.g., via catalytic hydrogenation with Pd/C) to introduce the 3-amino group.
  • Esterification : Reaction of the carboxylic acid precursor with methanol under acid catalysis to form the methyl ester.
    Key intermediates (e.g., nitro derivatives) and reaction conditions (e.g., temperature, catalysts) should be validated using NMR and mass spectrometry. Similar pathways are observed in carbofuran synthesis, where 7-amino intermediates are critical .

Q. How is X-ray crystallography applied to determine the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.
  • Structure solution : Employ direct methods via SHELXS or SHELXD for phase determination .
  • Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks. Validate against the Cambridge Structural Database (CSD) to confirm bond lengths/angles .
  • Hydrogen bonding analysis : Use graph set notation (e.g., Etter’s rules) to classify interactions influencing crystal packing .

Advanced Research Questions

Q. What conformational analysis methods are used for the dihydrofuran ring in this compound?

  • Methodological Answer : The dihydrofuran ring’s puckering is quantified using Cremer-Pople parameters:
  • Amplitude (Q) and phase angle (φ) : Calculate using atomic coordinates from SC-XRD. For example, Q₂ and φ₂ describe out-of-plane distortions in five-membered rings .
  • Comparison with CSD entries : Analyze similar benzofuran derivatives to identify trends (e.g., Q ≈ 0.4–0.6 Å for moderate puckering).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental and theoretical puckering parameters.

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

  • Methodological Answer : Hydrogen bonds (H-bonds) drive supramolecular assembly:
  • Graph set analysis : Classify H-bonds as D (donors) and A (acceptors). For example, N–H⋯O interactions may form R₂²(8) motifs, creating chains or sheets .
  • Energy frameworks : Use software like CrystalExplorer to compute interaction energies. Dominant H-bonds (e.g., −20 kJ/mol) often dictate packing stability.
  • Thermal ellipsoids : High displacement parameters in SC-XRD data may indicate dynamic H-bonding, requiring variable-temperature studies.

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer : Address discrepancies (e.g., NMR vs. X-ray) via:
  • Dynamic effects : Use VT-NMR to detect conformational exchange (e.g., ring puckering altering chemical shifts).
  • Complementary techniques : Combine SC-XRD (absolute configuration) with circular dichroism (CD) for chiral centers.
  • DFT-NMR prediction : Compare experimental 1^1H/13^13C NMR shifts with computed values (e.g., GIAO method at B3LYP/6-311+G(d,p)) to validate tautomers or rotamers .

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